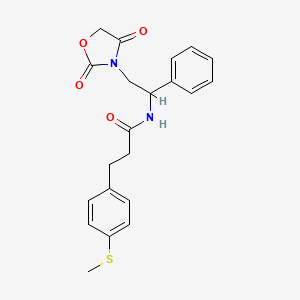

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-(methylthio)phenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-28-17-10-7-15(8-11-17)9-12-19(24)22-18(16-5-3-2-4-6-16)13-23-20(25)14-27-21(23)26/h2-8,10-11,18H,9,12-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMCXXYOSURRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-(methylthio)phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Oxazolidinone core : This structure is known for its antimicrobial and anti-inflammatory properties.

- Phenylethyl group : Often associated with various pharmacological effects.

- Methylthio phenyl moiety : This component may enhance the compound's interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 366.45 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common steps include:

- Formation of the oxazolidinone intermediate : This is achieved through reactions involving barbituric acid derivatives.

- Introduction of the phenylethyl group : This step often utilizes acylation reactions.

- Incorporation of the methylthio phenyl moiety : This can be performed using thiol substitution reactions.

Antimicrobial Properties

Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial activity. Preliminary studies suggest that this compound shows effectiveness against a variety of bacterial strains, including resistant pathogens.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in treating inflammatory diseases.

Neuroprotective Potential

The structural components of this compound indicate possible interactions with neurological targets. It has been hypothesized that it may promote neuronal growth and regeneration, making it a candidate for further investigation in neurodegenerative conditions.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

In vitro Antimicrobial Study :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited a significant zone of inhibition compared to control groups.

-

Anti-inflammatory Assessment :

- Objective : To evaluate the inhibition of COX enzymes.

- Method : Enzymatic assays were performed using isolated COX enzymes.

- Results : The compound showed a dose-dependent inhibition, indicating strong anti-inflammatory potential.

-

Neuroprotective Study :

- Objective : To investigate effects on neuronal cell lines.

- Method : Cell viability assays were conducted under oxidative stress conditions.

- Results : The compound improved cell survival rates, suggesting neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-(methylthio)phenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of oxazolidinone precursors followed by amide coupling. Key steps include:

- Cyclization : Use thiourea derivatives with aldehydes under microwave-assisted conditions to enhance reaction efficiency .

- Amide bond formation : Employ coupling agents like HBTU in DMSO with triethylamine as a base to minimize side reactions .

- Optimization : Adjust solvents (e.g., ethanol vs. methanol) and catalysts (e.g., NaHCO₃) to improve yields. Monitor purity via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the oxazolidinone ring (δ 160-170 ppm for carbonyl groups) and methylthio phenyl moiety (δ 2.5 ppm for S-CH₃) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O (1650–1700 cm⁻¹) and oxazolidinone rings (1750 cm⁻¹) .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

- Methodological Answer :

- Impurity removal : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to separate polar byproducts .

- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) for high-purity crystals. Monitor via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer :

- Analog synthesis : Modify the methylthio group (e.g., replace with sulfonyl or methoxy) to assess electronic effects on bioactivity .

- Bioassays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays. Compare IC₅₀ values with control compounds .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with activity trends .

Q. What computational strategies are effective for predicting the mechanism of action of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to targets (e.g., HDAC enzymes) using AutoDock Vina. Validate with MD simulations to assess stability of ligand-protein complexes .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) with internal controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers and refine consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.